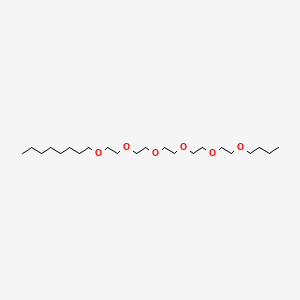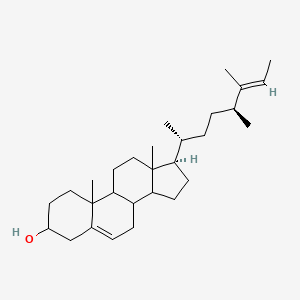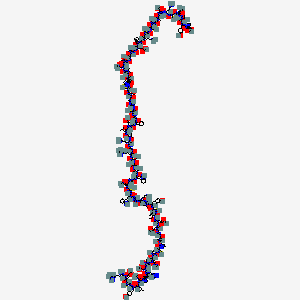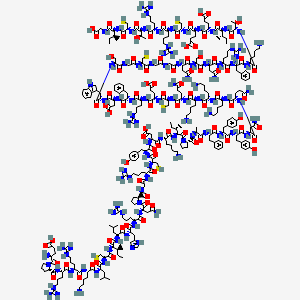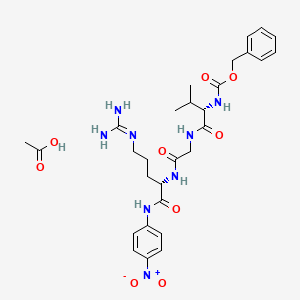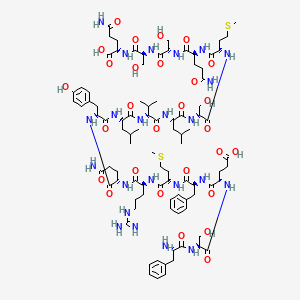
Acfwkycv
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acfwkycv” is a peptide sequence that corresponds to Urotensin II-Related Peptide (human, mouse, rat) with the chemical formula C₄₉H₆₄N₁₀O₁₀S₂ . It has a high affinity to urotensin II receptors in human and rat, and it produces a long-lasting hypotensive effect in anesthetized rats .
Molecular Structure Analysis
The molecular structure of “Acfwkycv” is complex due to its peptide nature. It consists of eight amino acids: Alanine (A), Cysteine ©, Phenylalanine (F), Tryptophan (W), Lysine (K), Tyrosine (Y), Cysteine ©, and Valine (V). The two cysteine residues form a disulfide bond . For a detailed molecular structure, specialized software or databases like MolView can be used.科学的研究の応用
Activated Carbon Fiber (ACF) for VOC Removal : ACF has been explored for its effectiveness in adsorbing volatile organic compounds (VOCs) from gaseous streams. Das, Gaur, and Verma (2004) conducted experiments to demonstrate the suitability of ACF in effectively adsorbing VOCs under varying conditions (Das, Gaur, & Verma, 2004).
ACASA Model for Climate Research : The Advanced Canopy–Atmosphere–Soil Algorithm (ACASA) was coupled with the Weather Research and Forecasting (WRF) model to accurately represent canopy structure and ecosystem-atmosphere interactions. Xu et al. (2014) compared it with other models like NOAH for accuracy in representing surface meteorological conditions (Xu, Pyles, Chen, & Monier, 2014).
ACF in Machining of Titanium Alloys : Ganguli and Kapoor (2016) researched the effectiveness of an atomization-based cutting fluid (ACF) spray system in the end-milling of titanium alloys. Their study found that ACF spray systems improved tool life, reduced cutting forces, and enhanced surface finish (Ganguli & Kapoor, 2016).
ACAT in Physics Research : The International Workshop on Advanced Computing and Analysis Techniques in Physics Research (ACAT) is significant for its contributions to scientific computing. Lescure (2023) discussed the impact of ACAT on high-energy and nuclear physics research, as well as other scientific fields (Lescure, 2023).
ACF for Short-Term Electricity Load Forecasting : Yang, Li, and Yang (2019) developed a hybrid model combining AutoCorrelation Function (ACF) and Least Squares Support Vector Machines (LSSVM) for more accurate electricity load forecasting (Yang, Li, & Yang, 2019).
ACF in Cardiovascular Research : Sykora et al. (2022) studied the cardioprotective effects of angiotensin (1-7) in an aortocaval fistula (ACF) model in rats, which is significant for understanding heart failure mechanisms (Sykora, Krátký, Tribulova, Kopkan, & Szeiffova Bacova, 2022).
ACF for NO and Particulate Matter Control : Rathore, Srivastava, Agarwal, and Verma (2010) investigated activated carbon fibers (ACF) functionalized with ammonia for controlling NO and particulate matter in diesel engine exhaust, which shows potential for pollution control (Rathore, Srivastava, Agarwal, & Verma, 2010).
作用機序
特性
IUPAC Name |
2-[[10-(4-aminobutyl)-19-(2-aminopropanoylamino)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHTXUSYGCGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64N10O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

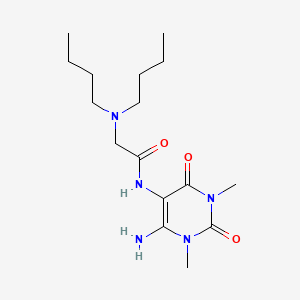

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)
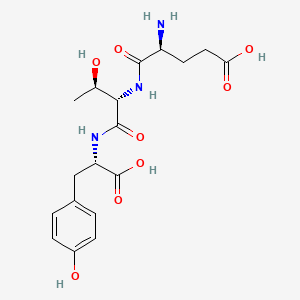
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
